ent-Pazufloxacin-d4 (mesylate)

CAS No.:

Cat. No.: VC20251943

Molecular Formula: C17H19FN2O7S

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19FN2O7S |

|---|---|

| Molecular Weight | 418.4 g/mol |

| IUPAC Name | (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |

| Standard InChI | InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |

| Standard InChI Key | UDHGFPATQWQARM-CEGXQLDXSA-N |

| Isomeric SMILES | [2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H].CS(=O)(=O)O |

| Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

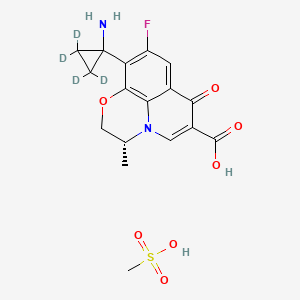

ent-Pazufloxacin-d4 Mesylate is defined by the molecular formula C₁₇H₁₉FN₂O₇S and a molecular weight of 418.4 g/mol. The deuterium atoms are positioned on the cyclopropylamine moiety, replacing four hydrogen atoms to form a tetradeuterated structure. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid |

| InChI | InChI=1S/C₁₆H₁₅FN₂O₄.CH₄O₃S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |

| SMILES | [2H]C1(C(C1(C2=C(C=C3C4=C2OCC@HC)F)N)([2H])[2H])[2H].CS(=O)(=O)O |

| XLogP3 | -1.2 (Computed) |

The mesylate salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems .

Synthesis and Optimization

The synthesis of ent-Pazufloxacin-d4 Mesylate follows a multi-step route starting from S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid (Compound VIII). Key steps include:

Nucleophilic Substitution

Compound VIII reacts with ethyl cyanoacetate in dimethyl sulfoxide (DMSO) at 0°C, followed by heating to 60–70°C for 8–10 hours. This yields the intermediate (S)-10-(cyanoethoxycarbonyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] benzoxazine-6-carboxylic acid ethyl ester (IX) .

Cyclization and Hydrolysis

IX undergoes cyclization in 1,4-dioxane with water and tosic acid monohydrate under reflux for 24 hours. Subsequent hydrolysis with aqueous sodium hydroxide produces the carboxylic acid derivative (X).

Hofmann Degradation and Salification

X is subjected to Hofmann degradation using bromine and sodium hydroxide, followed by acidification to yield Pazufloxacin free base. Final salification with methanesulfonic acid in acetone at 50–60°C produces ent-Pazufloxacin-d4 Mesylate. The optimized process achieves a 67% yield for intermediate VIII and 59% in scaled production .

Research Applications

Analytical Chemistry

As an internal standard, ent-Pazufloxacin-d4 Mesylate enables precise quantification of Pazufloxacin metabolites via liquid chromatography–mass spectrometry (LC-MS). Its deuterated structure minimizes interference from non-labeled analogs, improving assay accuracy.

Pharmacokinetic Studies

The compound’s stability allows researchers to track absorption, distribution, metabolism, and excretion (ADME) profiles in vivo. Studies comparing deuterated and non-deuterated forms reveal insights into isotope effects on drug behavior .

Antibiotic Resistance Research

ent-Pazufloxacin-d4 Mesylate is used to investigate mutations in DNA gyrase and efflux pump overexpression in resistant bacterial strains. Its structural similarity to clinical fluoroquinolones makes it a relevant model compound.

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | >10 mg/mL in DMSO, methanol |

| Melting Point | 205–208°C (decomposes) |

| Storage | 2–8°C, protected from light |

The mesylate salt form improves aqueous solubility (up to 25 mg/mL in water at 25°C), favoring its use in biological assays .

Comparative Analysis with Analogues

| Compound | Key Difference | Application |

|---|---|---|

| Pazufloxacin Mesylate | Non-deuterated form | Clinical antibiotic |

| Levofloxacin | L-enantiomer of ofloxacin | Broad-spectrum infections |

| Ciprofloxacin | Cyclopropyl group at C-1 | Urinary/respiratory infections |

ent-Pazufloxacin-d4 Mesylate’s deuterium labeling provides distinct advantages in mass spectrometry over these analogs, eliminating signal overlap in co-eluting peaks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume